N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034335-73-2
VCID: VC7451807
InChI: InChI=1S/C15H15N5O2S/c1-20-11-14(9-18-20)13-5-12(6-17-8-13)7-19-23(21,22)15-3-2-4-16-10-15/h2-6,8-11,19H,7H2,1H3
SMILES: CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CN=CC=C3
Molecular Formula: C15H15N5O2S
Molecular Weight: 329.38

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

CAS No.: 2034335-73-2

Cat. No.: VC7451807

Molecular Formula: C15H15N5O2S

Molecular Weight: 329.38

* For research use only. Not for human or veterinary use.

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide - 2034335-73-2

Specification

CAS No. 2034335-73-2
Molecular Formula C15H15N5O2S
Molecular Weight 329.38
IUPAC Name N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide
Standard InChI InChI=1S/C15H15N5O2S/c1-20-11-14(9-18-20)13-5-12(6-17-8-13)7-19-23(21,22)15-3-2-4-16-10-15/h2-6,8-11,19H,7H2,1H3
Standard InChI Key ZNXZDNWTWBURRB-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CN=CC=C3

Introduction

N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a synthetic compound characterized by its sulfonamide and pyrazole functional groups. These structural features are commonly associated with pharmacologically active molecules, particularly in the fields of antifungal, antiproliferative, and antimalarial drug development. This article provides an in-depth exploration of the compound's structure, synthesis, properties, and potential applications.

Structural Overview

Chemical Structure:
The compound contains:

  • A pyridine ring substituted at position 3 with a sulfonamide group.

  • A methylated pyrazole moiety attached to another pyridine ring via a methylene linker.

PropertyValue
Molecular FormulaC15H15N5O2S
Molecular Weight~329.38 g/mol
Functional GroupsPyrazole, Pyridine, Sulfonamide
IUPAC NameN-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Synthesis Pathway

The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. Below is a generalized pathway:

  • Preparation of Pyridine Sulfonamide:

    • Pyridine derivatives are treated with sulfonyl chlorides in the presence of a base (e.g., DIPEA) to introduce the sulfonamide group.

  • Formation of Methylene Linker:

    • A methylene bridge is introduced by reacting the sulfonamide intermediate with an appropriate alkylating agent.

  • Incorporation of Pyrazole:

    • The final step involves coupling the pyridine-sulfonamide intermediate with a pyrazole derivative under controlled conditions.

Analytical Characterization

The compound's identity and purity are confirmed using advanced analytical techniques:

TechniquePurpose
FTIR SpectroscopyIdentification of functional groups (e.g., sulfonamide stretch).
NMR Spectroscopy (¹H & ¹³C)Structural elucidation and confirmation of connectivity.
Mass Spectrometry (MS)Determination of molecular weight.
X-ray CrystallographyConfirmation of 3D molecular geometry.

Pharmacological Potential

The structural features of N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide make it a candidate for various therapeutic applications:

  • Antifungal Activity:

    • Sulfonamides have demonstrated efficacy against fungal strains such as Candida albicans and Rhodotorula mucilaginosa .

    • The pyrazole moiety enhances binding affinity to fungal enzymes.

  • Antiproliferative Effects:

    • Pyrazole-sulfonamide derivatives exhibit cytotoxicity against cancer cell lines (e.g., U937 cells) without significant toxicity to normal cells .

  • Antimalarial Properties:

    • Structural analogs have shown promise as antimalarial agents by targeting essential enzymes in Plasmodium species .

Comparative Data Table

Below is a comparison of N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide with related compounds:

CompoundActivityIC₅₀ (µM)
N-(Pyrazolyl)pyridine SulfonamidesAntifungal≤25
Pyrazole-Sulfonamide DerivativesAntiproliferativeVariable (low µM)
Triazolo-Pyridine SulfonamidesAntimalarialSub-micromolar range

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